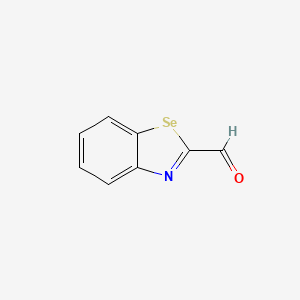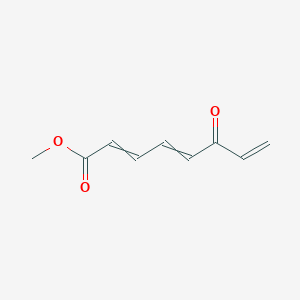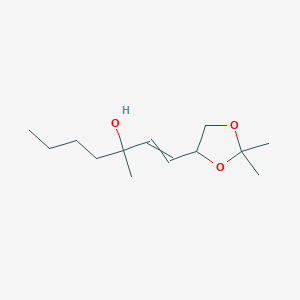
5,5'-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a compound that belongs to the class of bistetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and energetic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxyethene derivatives and phenyl tetrazole precursors. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Wissenschaftliche Forschungsanwendungen
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of high-energy materials and explosives due to its energetic properties
Wirkmechanismus
The mechanism of action of 5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets and pathways. The compound’s tetrazole rings can interact with various enzymes and proteins, leading to biological effects. For example, molecular docking studies have shown interactions with proteins such as caspase-3, NF-KAPPA-B, and TP53, indicating potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): A similar bistetrazole compound with high-energy-density properties.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Another bistetrazole derivative with potential therapeutic applications.
Uniqueness
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its diethoxyethene linkage and phenyl substituents contribute to its stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
138351-99-2 |
|---|---|
Molekularformel |
C20H20N8O2 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
5-[2,2-diethoxy-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole |
InChI |
InChI=1S/C20H20N8O2/c1-3-29-20(30-4-2)17(18-21-23-25-27(18)15-11-7-5-8-12-15)19-22-24-26-28(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
DMNIIYRQOZVTQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(C1=NN=NN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)

![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
